molecular formula C30H24FNO6S B11152024 S-benzyl-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-cysteine

S-benzyl-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-cysteine

Cat. No.: B11152024
M. Wt: 545.6 g/mol
InChI Key: KXNGENNAHPKZOM-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(BENZYLSULFANYL)-2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLSULFANYL)-2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID involves multiple steps, starting with the preparation of the core furo[3,2-g]chromen structure This is typically achieved through cyclization reactions involving appropriate precursorsThe final step involves the acetylation of the amino group to form the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(BENZYLSULFANYL)-2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(BENZYLSULFANYL)-2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol groups in proteins, while the fluorophenyl group may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(BENZYLSULFANYL)-2-{2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID lies in its combination of functional groups and the specific arrangement of these groups within the molecule.

Properties

Molecular Formula

C30H24FNO6S

Molecular Weight

545.6 g/mol

IUPAC Name

(2S)-3-benzylsulfanyl-2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C30H24FNO6S/c1-17-21-11-23-24(19-7-9-20(31)10-8-19)14-37-26(23)13-27(21)38-30(36)22(17)12-28(33)32-25(29(34)35)16-39-15-18-5-3-2-4-6-18/h2-11,13-14,25H,12,15-16H2,1H3,(H,32,33)(H,34,35)/t25-/m1/s1

InChI Key

KXNGENNAHPKZOM-RUZDIDTESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NC(CSCC5=CC=CC=C5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.